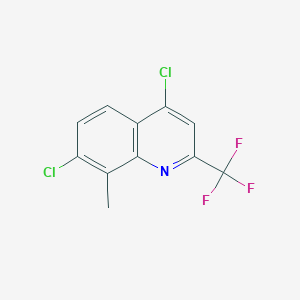

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline

Description

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline (CAS: 887350-78-9) is a halogenated quinoline derivative with a bicyclic aromatic structure. Its quinoline core is substituted at positions 4 and 7 with chlorine atoms, position 8 with a methyl group, and position 2 with a trifluoromethyl (-CF₃) group . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine and methyl substituents influence steric and electronic properties, making this compound a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F3N/c1-5-7(12)3-2-6-8(13)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBAMMZWGCMDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656308 | |

| Record name | 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887350-78-9 | |

| Record name | 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Chlorination and Cyclization of Quinoline Derivatives

One classical approach to synthesize 4,7-dichloro-8-methylquinoline derivatives, which can be adapted for the trifluoromethyl-substituted analog, involves the following steps:

- Starting Material: 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid or related quinoline precursors.

- Decarboxylation: Heating the acid in the presence of a high-boiling solvent such as diphenyl ether (commercially known as Dowtherm) at approximately 230–240 °C to remove the carboxyl group.

- Chlorination: Treatment of the decarboxylated intermediate with phosphorus oxychloride (POCl₃) at about 100 °C to introduce chloro substituents at the 4 and 7 positions.

- Isolation: The reaction mixture is diluted with water to separate organic and aqueous layers. The aqueous acidic layer is neutralized with caustic soda to precipitate the dichloroquinoline compound, which is then recovered by filtration and drying.

This method yields 8-methyl-4,7-dichloroquinoline in moderate to good yield and can be adapted to introduce trifluoromethyl groups at the 2-position by suitable modification of starting materials or subsequent functionalization.

| Step | Conditions | Outcome |

|---|---|---|

| Decarboxylation | Heat with diphenyl ether, 230–240 °C | Removal of carboxyl group |

| Chlorination | POCl₃, ~100 °C | Introduction of chloro groups at 4,7 |

| Workup & Isolation | Dilution, neutralization with caustic soda | Precipitation and recovery of product |

Selective Side-Chain Chlorination Using Phosphorus Pentachloride

A more targeted chlorination method focuses on selective chlorination of alkyl groups attached to quinoline rings:

- Substrate: Methyl-substituted 4-chloroquinoline or 4-oxyquinoline derivatives.

- Chlorinating Agent: Phosphorus pentachloride (PCl₅), which can be generated in situ from phosphorus trichloride (PCl₃) and elemental chlorine.

- Reaction Conditions: Boiling in phosphorus oxychloride (POCl₃) with stirring for approximately 20 minutes.

- Outcome: Selective chlorination of the methyl side chain to form chloromethyl or dichloromethyl derivatives, which are key intermediates for further functionalization.

This method benefits from catalytic effects of small amounts of phosphorus pentahalides or trihalides, which accelerate the reaction and improve selectivity, enabling di- or trihalogenation of homoaromatic alkyl groups on quinoline with good yields.

| Parameter | Details |

|---|---|

| Chlorinating agent | Phosphorus pentachloride (PCl₅) |

| Solvent | Phosphorus oxychloride (POCl₃) |

| Temperature | Boiling (approx. 100 °C) |

| Reaction time | ~20 minutes |

| Selectivity | Alkyl side chain chlorination |

Incorporation of Trifluoromethyl Group via Pyridoannelation and Iminium Salt Intermediates

Advanced synthetic routes employ pyridoannelation strategies starting from trifluoromethyl-substituted propyne iminium salts and diamino naphthalene derivatives:

- Key Intermediates: 1-CF₃-prop-2-yne 1-iminium triflate salts.

- Reaction: Twofold pyridoannelation with 1,5-diaminonaphthalene under mild thermal conditions, without the need for additional reagents.

- Mechanism: Initial aza-Michael addition followed by intramolecular cyclocondensation forms quinolinoquinoline frameworks bearing trifluoromethyl groups.

- Yields: Moderate yields reported, with products being high-melting solids, often requiring specialized solvents like THF-d₈ for NMR characterization due to low solubility.

- Advantages: This method allows the direct incorporation of trifluoromethyl groups at desired positions on the quinoline ring system, facilitating the synthesis of complex trifluoromethylated quinoline derivatives.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Pyridoannelation | 1-CF₃-prop-2-yne iminium triflate + 1,5-diaminonaphthalene | Mild heating, no extra reagents needed |

| Cyclocondensation | Thermal conditions | Formation of quinolinoquinoline scaffold |

| Product isolation | Precipitation from reaction mixture | High-melting solids, low solubility |

One-Pot Synthesis of Trifluoromethylated Quinoline Derivatives

A streamlined, economical one-pot process has been developed for related trifluoromethyl quinoline derivatives:

- Starting Materials: Haloquinoline derivatives and 2-pyridylacetonitrile.

- Process: Condensation in the presence of a solvent, base, and phase transfer catalyst at 10 °C to 90 °C to form an intermediate acetonitrile derivative.

- In Situ Oxidation: The intermediate is oxidized without isolation to the corresponding methanone derivative.

- Advantages: Avoids hazardous reagents, expensive anhydrous solvents, and isolation of intermediates; sequential steps are performed in the same vessel.

- Mechanism: Oxidizing agent acts nucleophilically on the intermediate, leading to formation of an epoxy intermediate and final ketone product.

- Applicability: While specific to bis(trifluoromethyl)quinoline derivatives, this method demonstrates potential for adaptation to 4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline synthesis.

| Step | Conditions | Outcome |

|---|---|---|

| Condensation | Haloquinoline + 2-pyridylacetonitrile, base, catalyst, 10–90 °C | Formation of acetonitrile intermediate |

| Oxidation (in situ) | Oxidizing agent | Conversion to methanone derivative |

| Isolation | Workup after reaction completion | Pure trifluoromethyl quinoline derivative |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|

| Decarboxylation & Chlorination | Diphenyl ether, POCl₃, heat (230-240 °C) | Established, scalable | Moderate to good |

| Side-Chain Chlorination | PCl₅ (in situ), POCl₃, boiling | Selective alkyl chlorination | Good yields |

| Pyridoannelation with Iminium Salts | 1-CF₃-prop-2-yne iminium triflate, diamino naphthalene, mild heat | Direct trifluoromethyl incorporation | Moderate, requires special solvents |

| One-Pot Condensation & Oxidation | Haloquinoline, 2-pyridylacetonitrile, base, catalyst, oxidant | Economical, avoids isolation steps | Efficient, adaptable |

Research Findings and Notes

- The use of phosphorus oxychloride and phosphorus pentachloride is central to the chlorination steps, enabling selective halogenation of both the quinoline ring and side chains with good control over substitution patterns.

- The pyridoannelation approach offers a modern synthetic route to trifluoromethylated quinolines with potential for structural diversification, although product isolation can be challenging due to solubility issues.

- One-pot synthesis methods improve efficiency and safety by minimizing isolation steps and hazardous reagents, suggesting promising industrial applicability.

- The combination of classical chlorination and modern trifluoromethylation techniques allows tailored synthesis of this compound for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline ring.

Coupling Reactions: It can undergo coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoline derivative .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives, including 4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline, exhibit notable antibacterial and antifungal properties. The presence of chlorine and trifluoromethyl groups enhances the compound's lipophilicity and biological activity, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

This compound has been explored for its potential as an enzyme inhibitor. Studies suggest that quinolines can interact with various biological macromolecules, which may lead to the development of novel therapeutics targeting specific enzymes involved in disease pathways .

Anticancer Research

There is ongoing research into the anticancer properties of quinoline derivatives. Preliminary studies have shown that compounds like this compound could inhibit cancer cell proliferation, although further in vivo studies are needed to confirm these effects .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it suitable for use in agrochemicals. Its efficacy as a pesticide or herbicide is under investigation, particularly due to its potential to disrupt pest metabolic pathways .

Fungicides

Given its antimicrobial properties, this compound may also serve as a base for developing new fungicides. The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemical formulations .

Materials Science

Polymer Chemistry

In materials science, compounds like this compound can be utilized in synthesizing polymers with unique properties. The incorporation of such quinoline derivatives can lead to materials with enhanced thermal stability and chemical resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Trifluoromethyl Substitutions

a. Methyl 4,7-dichloro-8-fluoro-2-quinolinecarboxylate (CAS: 1150164-82-1)

- Substituents : 4,7-dichloro, 8-fluoro, 2-carboxylate.

- Key Differences: Replaces -CF₃ with a carboxylate ester and introduces fluorine at position 6.

b. 3,4-Dichloro-8-(trifluoromethyl)quinoline (CAS: 1204810-08-1)

- Substituents : 3,4-dichloro, 8-CF₃.

- Key Differences : Chlorine at positions 3 and 4 instead of 4 and 6. This positional variation may reduce steric hindrance near the nitrogen atom, affecting binding interactions in biological systems .

c. 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline (CAS: 917251-95-7)

- Substituents : 8-chloro, 5-fluoro, 4-methoxy, 2-CF₃.

- Key Differences: Additional fluorine at position 5 and methoxy at position 4.

Impact of Trifluoromethyl vs. Other Fluorinated Groups

- Pentafluorosulfanyl (SF₅) vs. Trifluoromethyl (CF₃): In 4-methyl-8-SF₅-2-CF₃-quinoline, the SF₅ group induces higher steric crowding and a more positive electrostatic charge on the nitrogen compared to bis-CF₃ analogues.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic and Steric Effects: The -CF₃ group in the target compound increases electron-withdrawing effects, stabilizing the quinoline ring and resisting oxidative metabolism .

- Synthetic Considerations: Chlorination of 7-chloro-8-methylquinoline (as in ) is a viable route for dichloro-methylquinolines, though regioselectivity must be controlled .

Biological Activity

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and findings.

- Molecular Formula : C11H7Cl2F3N

- CAS Number : 887350-78-9

The unique structure of this compound contributes to its biological activity. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In particular, studies have demonstrated:

- In vitro Antibacterial Activity : The compound has been evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Preliminary tests suggest that this compound also possesses antifungal activity against common pathogens such as Candida species.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.

-

Case Studies :

- A study involving MCF7 breast cancer cells demonstrated that the compound exhibited dose-dependent cytotoxicity, with an IC50 value indicating significant growth inhibition.

- Another investigation focused on its effects on lung cancer cells, revealing that it disrupts mitochondrial function and induces oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly alter biological activity. For example, substituents such as trifluoromethyl groups have been linked to enhanced potency against certain cancer cell lines compared to their non-fluorinated analogs.

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methods for analogous chlorinated and trifluoromethyl-substituted quinolines. Key approaches include:

- Conrad-Limpach Cyclization : Starting with substituted anilines (e.g., m-chloroaniline) and ethoxymethylenemalonate derivatives, followed by cyclization under acidic conditions. Chlorination at the 7-position can be achieved using POCl₃ or PCl₅ .

- Trifluoromethyl Introduction : Late-stage trifluoromethylation via cross-coupling reactions (e.g., using CuI or Pd catalysts) or direct substitution with CF₃ sources like TMSCF₃ .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity. Yields depend on temperature control (80–120°C) and stoichiometric ratios of chlorinating agents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?

- ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC). The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and aromatic protons (δ 7.5–9.0 ppm in ¹H NMR) are key markers. Overlapping signals in the quinoline core can be resolved via deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR .

- Mass Spectrometry (HRMS) : Confirm molecular weight (MW = 294.6 g/mol) with ESI or EI modes. Fragmentation patterns help verify substituent positions .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of methyl/trifluoromethyl groups) by growing single crystals in EtOAc/hexane and analyzing intermolecular interactions (e.g., C–F⋯π contacts) .

Advanced Research Questions

Q. How do substituents at the 2- and 8-positions modulate bioactivity, and what computational tools validate these effects?

- Trifluoromethyl (Position 2) : Enhances metabolic stability and lipophilicity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects, altering π-π stacking with biological targets like enzymes or DNA .

- Methyl (Position 8) : Steric effects influence binding pocket interactions. Molecular docking (AutoDock Vina) with proteins (e.g., cytochrome P450) reveals steric clashes or favorable hydrophobic contacts .

- Structure-Activity Relationships (SAR) : Compare IC₅₀ values against analogs (e.g., 5,7-dichloro-4-hydroxy derivatives) to quantify substituent contributions .

Q. How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be systematically addressed?

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Control for solvent effects (DMSO ≤0.1% v/v) .

- Metabolic Interference : Test for off-target interactions with liver microsomes or CYP450 isoforms (e.g., CYP3A4 inhibition assays) .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization for DNA binding vs. SPR for kinetics) .

Q. What enzymatic degradation pathways are relevant, and how can metabolic stability be improved?

- Oxidative Metabolism : Cytochrome P450 enzymes (e.g., CYP2D6) may hydroxylate the methyl or quinoline ring. LC-MS/MS identifies metabolites like 4,7-dichloro-8-hydroxymethyl derivatives .

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., F or CF₃) at vulnerable positions or use deuterium isotope effects .

- In Silico Predictors : Tools like MetaSite or SwissADME simulate metabolic sites and guide structural modifications .

Methodological Considerations

Q. What strategies resolve low solubility in biological assays?

Q. How are regiochemical challenges in electrophilic substitution addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.